

UV absorption spectrum and lambda max of Macitentan Impurity A

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Compound of Interest

Compound Name: Macitentan impurity A

CAS No.: 441798-25-0

Cat. No.: B104400

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An Application Note and Protocol for the Determination of the UV Absorption Spectrum and λ_{max} of **Macitentan Impurity A**

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the ultraviolet (UV) absorption spectrum and the wavelength of maximum absorbance (λ_{max}) for **Macitentan Impurity A**. Macitentan, an endothelin receptor antagonist, is a critical therapy for pulmonary arterial hypertension (PAH). [1][2] The control and characterization of its impurities are mandated by regulatory bodies to ensure drug safety and efficacy.[3][4] This application note details the scientific principles, a step-by-step experimental protocol, and data interpretation for the spectrophotometric analysis of **Macitentan Impurity A**, grounding the methodology in established pharmacopeial standards and scientific literature.

Introduction: The Imperative of Impurity Profiling

Macitentan (N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide) is a potent dual endothelin receptor antagonist.[1] During its synthesis and storage, various related substances, including process-related impurities and degradation products, can emerge.[5][6] One such critical process-related impurity is **Macitentan Impurity A**.

Macitentan Impurity A is identified as 5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine (CAS 1433875-21-8), also known as Macitentan N-Despropylaminosulfonyl Impurity.[7] Its characterization is vital for quality control in both the active pharmaceutical ingredient (API) and the finished drug product. UV-Visible spectrophotometry is a foundational, non-destructive, and widely accessible analytical technique for this purpose, providing essential information about the electronic structure of the molecule.[8][9][10]

This guide explains the causality behind the experimental design, ensuring that the described protocol is a self-validating system rooted in the principles of scientific integrity.

Scientific Rationale and Spectroscopic Principles

The Chromophore and Expected UV Absorption

The UV absorption of an organic molecule is dictated by its chromophores—functional groups that absorb light in the UV-visible range. Both Macitentan and **Macitentan Impurity A** share the same core chromophoric system: a 5-(4-bromophenyl)-6-alkoxy-pyrimidinyl moiety linked to a 5-bromo-2-pyrimidinyl group. This extended system of conjugated π -electrons is responsible for the characteristic UV spectrum.

The primary structural difference is the substitution at the 4-position of the central pyrimidine ring:

- Macitentan: N'-propylsulfamide group
- **Macitentan Impurity A**: A primary amine group (-NH₂)[7]

While the N'-propylsulfamide group is an auxochrome, its replacement with a primary amine—also a potent auxochrome—is not expected to fundamentally alter the primary $\pi \rightarrow \pi^*$ electronic transitions. Therefore, the UV absorption spectrum of **Macitentan Impurity A** is predicted to be closely related to that of Macitentan. Published data for Macitentan shows multiple absorption maxima, with reported λ_{max} values including 215 nm, 217 nm, 260 nm, 269 nm, and 280 nm, depending on the solvent and analytical conditions.[11][12][13] This informs our strategy to perform a full wavelength scan to empirically identify the λ_{max} for Impurity A.

The Beer-Lambert Law: The Basis for Quantification

The relationship between absorbance (A), concentration (c), and path length (l) is described by the Beer-Lambert Law ($A = \epsilon cl$), where ϵ is the molar absorptivity. This linear relationship is the foundation for quantitative analysis using UV-Vis spectrophotometry.[14] To ensure the validity of this law, measurements are typically performed on dilute solutions with an absorbance in the range of 0.2 to 0.8 AU.

Data Presentation: Chemical and Spectroscopic Properties

The properties of Macitentan and its Impurity A are summarized below for direct comparison.

Table 1: Chemical Properties of Macitentan and **Macitentan Impurity A**

Property	Macitentan	Macitentan Impurity A	Reference(s)
IUPAC Name	N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide	5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine	[1][7]
CAS Number	441798-33-0	1433875-21-8	[1][7]
Molecular Formula	C ₁₉ H ₂₀ Br ₂ N ₆ O ₄ S	C ₁₆ H ₁₃ Br ₂ N ₅ O ₂	[1][15]
Molecular Weight	~588.3 g/mol	~467.1 g/mol	[1][15]
Chemical Structure			

Table 2: Reported UV Detection Wavelengths for Macitentan Analysis

Reported Wavelength (λ_{\max})	Analytical Context	Reference(s)
215 nm	Product Information	[11]
217 nm	HPLC Method	[12]
220 nm	HPLC Method	[16]
260 nm	UV Spectrum Scan	[13]
266 nm	HPLC Method	[6][17]
269 nm	Spectrophotometric Method	[18]
280 nm	HPLC Method	[5][19]

Experimental Protocol: UV Spectrum and λ_{\max} Determination

This protocol is designed to be compliant with standards outlined in USP General Chapter <857> and European Pharmacopoeia Chapter 2.2.25.[14]

Instrumentation and Materials

- Spectrophotometer: A double-beam UV-Visible spectrophotometer capable of scanning from 200 nm to 400 nm with a spectral bandwidth of 2 nm or less. The instrument must be qualified for wavelength accuracy and photometric accuracy as per pharmacopeial standards.[14]
- Cuvettes: Matched 1 cm path length quartz cuvettes.
- Analytical Balance: Calibrated, with a readability of 0.01 mg.
- Volumetric Glassware: Class A flasks and pipettes.
- Reagents:
 - **Macitentan Impurity A** reference standard.

- Acetonitrile (HPLC or Spectroscopic grade). Rationale: Acetonitrile is a common solvent in Macitentan analysis and has a low UV cutoff (~190 nm), preventing solvent interference in the analytical range.[\[12\]](#)[\[17\]](#)
- Methanol (HPLC or Spectroscopic grade) can be used as an alternative.

System Suitability and Instrument Preparation

- Power on the spectrophotometer and its lamps (Deuterium and Tungsten). Allow a stabilization period of at least 30 minutes.[\[20\]](#)
- Perform instrument self-diagnostics and performance verification checks for wavelength and photometric accuracy as prompted by the instrument software or as per internal SOPs, often using certified reference materials like holmium oxide or potassium dichromate solutions.[\[14\]](#)

Solution Preparation

4.3.1 Blank Solution Preparation

- Use the same batch of Acetonitrile (or chosen solvent) for all solutions.

4.3.2 Stock Solution Preparation (e.g., 100 µg/mL)

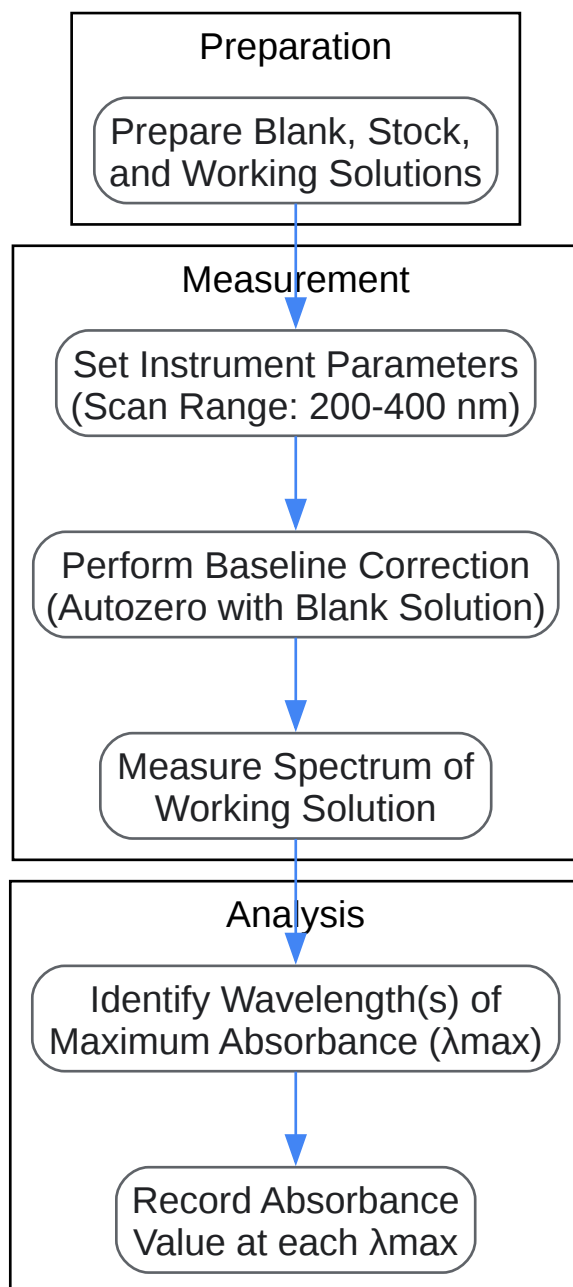
- Accurately weigh approximately 10 mg of **Macitentan Impurity A** reference standard.
- Quantitatively transfer the powder to a 100 mL volumetric flask.
- Add approximately 70 mL of Acetonitrile and sonicate for 5 minutes or until fully dissolved.
- Allow the solution to return to room temperature.
- Dilute to the mark with Acetonitrile and mix thoroughly.

4.3.3 Working Solution Preparation (e.g., 10 µg/mL)

- Pipette 10.0 mL of the Stock Solution into a 100 mL volumetric flask.
- Dilute to the mark with Acetonitrile and mix thoroughly. Rationale: This concentration typically yields an absorbance within the ideal linear range of the Beer-Lambert Law.

Spectrophotometric Measurement

The following workflow outlines the measurement process.



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Caption: Experimental workflow for λ_{\max} determination.

Step-by-Step Procedure:

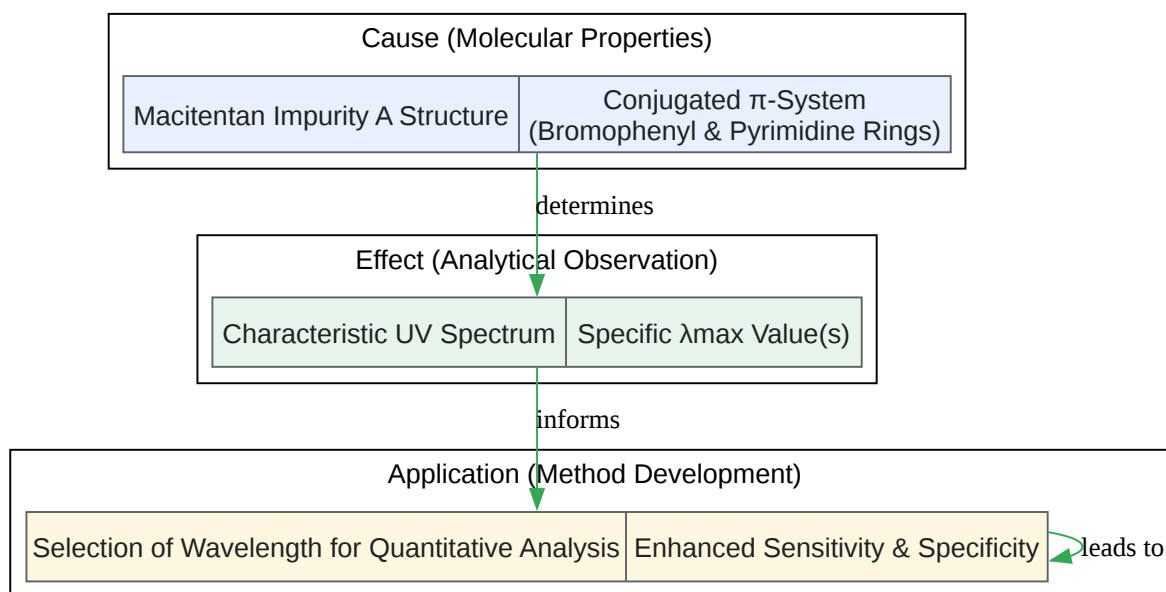
- **Set Parameters:** Configure the spectrophotometer to scan in wavelength mode from 400 nm down to 200 nm.
- **Baseline Correction:** Fill both the sample and reference cuvettes with the Blank Solution (Acetonitrile). Place them in the respective holders and perform a baseline correction (Autozero) across the entire scan range. This electronically subtracts the contribution of the solvent and cuvettes from the final spectrum.[\[20\]](#)
- **Sample Measurement:** Empty the sample cuvette, rinse it twice with small aliquots of the Working Solution, and then fill it with the Working Solution.
- **Acquire Spectrum:** Place the sample cuvette back into the sample holder and initiate the wavelength scan.
- **Data Analysis:** The resulting spectrum will show absorbance as a function of wavelength. Use the instrument's software to automatically pick the peaks and identify the wavelength(s) of maximum absorbance (λ_{\max}). Record all identified λ_{\max} values and their corresponding absorbance readings.

Interpretation and Further Actions

The obtained UV spectrum provides a unique fingerprint for **Macitentan Impurity A** under the specified conditions.

- **Qualitative Identification:** The λ_{\max} value(s) can be used as a parameter for the identification of **Macitentan Impurity A** in routine quality control tests.
- **Method Development:** The primary λ_{\max} , where absorbance is highest and the peak is well-defined, should be selected for developing quantitative analytical methods (e.g., HPLC-UV, quantitative UV assay) to ensure maximum sensitivity.[\[12\]](#)
- **Specificity:** In a mixture, the full spectrum can help assess if other impurities or the parent drug interfere with the analysis of Impurity A at a given wavelength.

The logical relationship between the molecule's structure and its analytical output is key to robust method development.



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Caption: Logic flow from structure to analytical application.

Conclusion

This application note provides a robust and scientifically-grounded protocol for determining the UV absorption spectrum and λ_{max} of **Macitentan Impurity A**. By adhering to these steps, analytical laboratories can reliably characterize this critical impurity, supporting drug development programs and ensuring the quality and safety of Macitentan drug products. The principles and procedures outlined here are foundational for subsequent quantitative method development and validation activities.

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